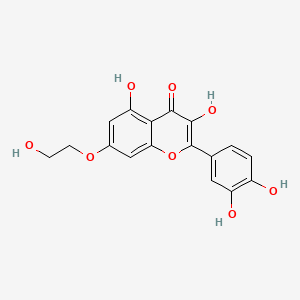

7-O-(beta-Hydroxyethyl)quercetin

Description

Overview of Flavonoids as Natural Products in Scientific Inquiry

Flavonoids are a large and diverse group of polyphenolic compounds ubiquitously present in plants. scispace.comnih.gov Synthesized through the phenylpropanoid pathway, they are considered secondary metabolites and play various roles in plants, including pigmentation and defense against microbial infections. scispace.commdpi.com These natural products have garnered significant scientific interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective effects. mdpi.comresearchgate.net The basic flavonoid structure consists of a fifteen-carbon skeleton (C6-C3-C6) with two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C). numberanalytics.com Variations in the substitution patterns on these rings, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of flavonoids and significantly influence their biological properties. scispace.comnumberanalytics.com

The Quercetin (B1663063) Scaffold: A Foundation for Bioactive Derivatives

Quercetin, a flavonol with the chemical name 3,3′,4′,5,7-pentahydroxyflavone, is one of the most abundant flavonoids found in edible plants, including onions, apples, and berries. mdpi.comnih.govnih.gov Its structure, featuring multiple hydroxyl groups, is a key determinant of its potent antioxidant and radical-scavenging activities. nih.govnih.gov The quercetin scaffold has served as a versatile foundation for the development of numerous derivatives. researchgate.netresearchgate.net Researchers have focused on modifying the quercetin molecule to enhance its physicochemical properties, such as solubility and bioavailability, which can be limiting factors for its therapeutic potential. nih.govresearchgate.net These modifications often involve processes like glycosylation, methylation, and acylation to create new compounds with potentially improved or novel biological activities. researchgate.netnih.gov

Rationale for Investigating O-Hydroxyethylated Quercetin Derivatives, Specifically 7-O-(beta-Hydroxyethyl)quercetin

The modification of quercetin with hydroxyethyl (B10761427) groups, known as O-hydroxyethylation, is a strategy employed to alter its properties. This particular modification can influence the molecule's polarity and, consequently, its interaction with biological systems. The introduction of a beta-hydroxyethyl group at the 7-position of the quercetin molecule results in the formation of this compound. This specific derivatization is of scientific interest as it can potentially modulate the antioxidant and anti-inflammatory activities of the parent quercetin molecule. The position of substitution on the quercetin scaffold is crucial, as different hydroxyl groups contribute differently to its biological effects. onions-usa.org Investigating specific derivatives like this compound allows for a detailed understanding of structure-activity relationships.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and other hydroxyethylated derivatives primarily aims to elucidate their chemical synthesis, characterize their physicochemical properties, and evaluate their biological activities in various in vitro and in vivo models. A key objective is to compare the efficacy of these derivatives to the parent compound, quercetin, to determine if the chemical modification leads to enhanced or altered biological effects. onions-usa.org Studies often focus on quantifying their antioxidant potential through various assays and investigating their anti-inflammatory properties by measuring their impact on inflammatory mediators and cellular pathways. researchgate.netnih.gov Furthermore, research may delve into the enzymatic interactions of these compounds to understand their mechanisms of action at a molecular level. mdpi.com The overarching goal is to generate a comprehensive scientific understanding of how specific structural modifications, such as O-hydroxyethylation at the 7-position, influence the biological profile of quercetin.

Structure

3D Structure

Properties

CAS No. |

51031-80-2 |

|---|---|

Molecular Formula |

C17H14O8 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(2-hydroxyethoxy)chromen-4-one |

InChI |

InChI=1S/C17H14O8/c18-3-4-24-9-6-12(21)14-13(7-9)25-17(16(23)15(14)22)8-1-2-10(19)11(20)5-8/h1-2,5-7,18-21,23H,3-4H2 |

InChI Key |

IPZVUNZAIXQPAT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OCCO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OCCO)O)O)O)O |

Other CAS No. |

51031-80-2 |

Synonyms |

7-O-(beta-hydroxyethyl)quercetin 7-O-beta-hydroxyethylquercetin |

Origin of Product |

United States |

Chemical and Physicochemical Properties

Molecular Structure and Chemical Formula

The fundamental structure of this compound retains the core flavonol skeleton of quercetin, which consists of two phenyl rings (A and B) and a heterocyclic ring (C) containing an oxygen atom. The key modification is the ether linkage of a beta-hydroxyethyl group (-O-CH2-CH2-OH) at the C7 position of the A ring.

| Property | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-methoxy-4H-chromen-4-one |

| Molecular Formula | C₁₇H₁₄O₈ |

| Molecular Weight | 346.29 g/mol |

Synthesis and Purification Methods

The synthesis of this compound typically involves the selective etherification of the 7-hydroxyl group of quercetin. One common method is the reaction of quercetin with 2-chloroethanol (B45725) or ethylene (B1197577) oxide in the presence of a suitable base. The reaction conditions, such as solvent, temperature, and reaction time, are optimized to favor the formation of the 7-O-substituted product over other possible isomers. Purification of the synthesized compound is crucial to remove unreacted starting materials and byproducts. This is often achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Solubility and Stability Characteristics

The introduction of the beta-hydroxyethyl group is expected to increase the polarity of the quercetin molecule, which can influence its solubility. While quercetin itself has poor water solubility, the hydroxyethyl (B10761427) derivative may exhibit improved solubility in aqueous and polar organic solvents. nih.govresearchgate.net The stability of this compound is an important consideration for its handling and storage. Like other flavonoids, it may be susceptible to degradation by factors such as light, heat, and oxidative conditions. Stability studies are often conducted to determine the optimal storage conditions to maintain its integrity.

Molecular Mechanisms and Cellular Interactions of 7 O Beta Hydroxyethyl Quercetin

Elucidation of Cellular Uptake and Intracellular Distribution Dynamics

The parent compound, quercetin (B1663063), is known to be taken up by cells, although its low solubility can be a limiting factor. Studies on quercetin derivatives, such as those with pivaloxymethyl (POM) promoieties, have shown that modification of the hydroxyl groups can significantly enhance stability in cell culture media and improve cellular uptake. For instance, a 7-O-POM-quercetin conjugate demonstrated increased stability and allowed for sustained intracellular levels of quercetin following hydrolysis. This suggests that the beta-hydroxyethyl group at the 7-O position of 7-O-(beta-Hydroxyethyl)quercetin could similarly influence its stability and permeability across cell membranes.

Once inside the cell, quercetin has been observed to exhibit a specific fluorescence, which aids in tracking its intracellular distribution. This intrinsic fluorescence is attributed to non-covalent binding with intracellular components, likely proteins. Confocal microscopy studies have revealed that quercetin can localize to various cellular compartments, including the mitochondria. The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), a compound structurally related to this compound, has been found to be localized in endothelial and smooth muscle cells within the vascular wall. This localization is key to its protective effects against oxidative stress in these cells. It is plausible that this compound may follow similar distribution patterns, concentrating in specific organelles or cellular regions where it can exert its effects.

Modulation of Key Signal Transduction Pathways by this compound

Flavonoids exert many of their cellular effects by modulating key signaling pathways that regulate a wide array of cellular processes, including inflammation, proliferation, and survival. While direct evidence for this compound is lacking, the extensive research on quercetin provides a strong basis for predicting its potential interactions with these pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The NF-κB signaling pathway is a central regulator of inflammation and immune responses. Aberrant NF-κB activation is implicated in numerous chronic diseases. Quercetin has been shown to be a potent inhibitor of the NF-κB pathway. It can inhibit the nuclear translocation of the NF-κB/p65 subunit and the degradation of its inhibitor, IκBα, in a dose-dependent manner. By doing so, quercetin can suppress the expression of pro-inflammatory and pro-apoptotic genes regulated by NF-κB. For example, in vitro studies have demonstrated that quercetin can modulate the Toll-Like Receptor (TLR)-NF-κB signaling pathway in endothelial cells and immune cells, thereby reducing the expression of adhesion molecules and inflammatory cytokines. Given these well-established effects of the quercetin backbone, it is highly probable that this compound would also exhibit inhibitory effects on the NF-κB pathway.

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Signaling Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses such as growth, differentiation, and stress responses. Quercetin has been shown to modulate MAPK signaling, although its effects can be context-dependent. In some studies, quercetin has been found to downregulate the phosphorylation of ERK, JNK, and p38, thereby inhibiting pathways that can lead to cellular hypertrophy or apoptosis. For instance, in angiotensin II-induced cardiomyocyte hypertrophy, quercetin significantly reduced the upregulation of phosphorylated ERK1/2, JNK1/2, and p38. Conversely, in other contexts, quercetin's neuroprotective effects have been linked to the activation of ERK signaling. The specific impact of this compound on the MAPK/ERK pathways would likely depend on the cellular model and the specific stimuli involved.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Interaction

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of cancer and other diseases. Quercetin has been identified as a modulator of the PI3K/Akt pathway. It has been shown to down-regulate the phosphorylation of key components of this pathway, including PI3K and Akt, in various cancer cell lines. This inhibitory action can contribute to the anti-proliferative and pro-apoptotic effects of quercetin. For example, in T-cell lymphoma cells exposed to oxidative stress, quercetin was able to suppress the enhanced phosphorylation of Akt and its downstream targets. Therefore, it is reasonable to hypothesize that this compound could also interfere with PI3K/Akt signaling, potentially contributing to anti-proliferative cellular responses.

JAK/STAT Signaling System Influence

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is involved in immune responses, cell growth, and differentiation. Quercetin has been recognized as an inhibitor of the JAK/STAT pathway, which contributes to its anti-inflammatory and anti-tumor activities. Studies have shown that quercetin can suppress the activation of the JAK/STAT pathway, which can be beneficial in conditions characterized by excessive inflammation or cell proliferation. For instance, quercetin has been demonstrated to inhibit the JAK/STAT pathway in immune cells, leading to a decrease in the production of inflammatory cytokines. This suggests a potential role for this compound in modulating cellular processes governed by JAK/STAT signaling.

Impact on Cellular Energy Metabolism and Mitochondrial Function

Mitochondria are central to cellular energy metabolism and are also key regulators of cellular life and death decisions. The influence of flavonoids on mitochondrial function is an area of active research.

The antioxidant properties of flavonoids are also crucial in this context. The related compound, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), has been shown to protect endothelial cells from oxidative stress through a direct scavenging effect, being localized at the site of radical formation. Given that mitochondrial respiration is a major source of reactive oxygen species (ROS), the potential for this compound to act as a site-specific antioxidant within or near mitochondria could be a key aspect of its impact on cellular energy metabolism.

Compound Information Table

| Compound Name |

| This compound |

| Quercetin |

| 7-mono-O-(beta-Hydroxyethyl)-rutoside (monoHER) |

| 7-O-pivaloxymethylquercetin |

| IκBα |

| Angiotensin II |

| PGC-1α |

Summary of Quercetin's Effects on Signaling Pathways

| Signaling Pathway | Observed Effect of Quercetin | Potential Implication for this compound |

| NF-κB | Inhibition of p65 nuclear translocation and IκBα degradation. | Potential anti-inflammatory and immunomodulatory effects. |

| MAPK/ERK | Context-dependent modulation; can inhibit or activate. | Diverse effects on cell proliferation, differentiation, and stress responses. |

| PI3K/Akt | Down-regulation of PI3K and Akt phosphorylation. | Potential anti-proliferative and pro-apoptotic activity. |

| JAK/STAT | Inhibition of pathway activation. | Potential to modulate immune responses and cell growth. |

| Mitochondrial Biogenesis | Induction via PGC-1α activation. | Enhancement of cellular energy metabolism and mitochondrial health. |

Interaction with Electron Transport Chain Components

Direct studies on the interaction of this compound with the mitochondrial electron transport chain (ETC) are not extensively documented in current scientific literature. However, the parent compound, quercetin, is known to interact with the ETC. nih.gov Quercetin can exert a redox interaction with the ETC, which can affect the mitochondrial membrane potential. nih.gov This interaction is complex, as quercetin can act as both an antioxidant, protecting mitochondrial components from oxidative damage, and a pro-oxidant, potentially generating reactive oxygen species (ROS) through redox cycling. nih.gov

Mitochondria are a primary source of cellular ROS, and compounds that interact with the ETC can modulate this production. nih.gov The antioxidant capacity of flavonoids like quercetin is often attributed to their chemical structure, which allows them to scavenge free radicals. nih.gov A related compound, 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), has been shown to provide protection against intracellular oxidative stress, suggesting a direct scavenging activity at the site of radical formation. nih.gov Given the structural similarities, this compound may also engage with ETC components, influencing cellular redox status, though further specific research is required to confirm this.

Effects on Oxidative Phosphorylation Processes

The process of oxidative phosphorylation, which couples the activity of the electron transport chain to the synthesis of ATP, can be modulated by flavonoids. For the parent molecule quercetin, studies have shown that it can affect ATP generation. nih.gov This modulation can be a key part of its biological effects, as ATP deprivation can contribute to cellular stress and cytotoxicity. nih.gov The impact of quercetin on oxidative phosphorylation is concentration-dependent and can vary between different cell types.

By potentially interacting with the ETC, this compound could influence the proton gradient across the inner mitochondrial membrane, thereby affecting the rate of ATP synthesis by ATP synthase. The nature of this effect—whether it is inhibitory or stimulatory—would likely depend on its concentration and the specific cellular context. However, without direct experimental data on this compound, its precise effects on oxidative phosphorylation remain speculative.

Regulation of Gene Expression and Epigenetic Modifications

Flavonoids are recognized for their ability to modulate cellular signaling pathways, leading to changes in gene expression and epigenetic landscapes.

Transcriptomic Profiling in Response to this compound

For instance, quercetin has been shown to:

Inhibit the expression of inflammatory factors like nuclear factor-kappa B (NF-κB) and interleukin-6 (IL-6). nih.govmdpi.com

Modulate the expression of apoptosis-related genes, such as increasing the anti-apoptotic BCL-2 and decreasing the pro-apoptotic BAX, CASPASE-3, and CASPASE-9. nih.gov

Influence the expression of genes involved in cell cycle regulation. researchgate.net

These findings suggest that a derivative like this compound could potentially regulate similar gene networks involved in inflammation, cell death, and proliferation. High-throughput transcriptomic studies would be necessary to create a detailed profile of the genes specifically responsive to this compound. mdpi.com

Analysis of Epigenetic Alterations

Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for regulating gene expression without altering the DNA sequence itself. The parent compound, quercetin, has been identified as a modulator of epigenetic pathways. One study demonstrated that quercetin can modify the methylation of 5'CpG islands in gene promoters and reactivate tumor suppressor genes in cervical cancer cells. nih.gov This research indicated that quercetin could inhibit the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov

Furthermore, a longitudinal study investigating the effects of a combination of Dasatinib and Quercetin on DNA methylation clocks highlighted the potential for quercetin to influence epigenetic age. nih.gov While these findings point to the epigenetic activity of quercetin, it is unknown if the addition of the beta-hydroxyethyl group in this compound alters this capability. Research is needed to determine if it can access the nucleus and interact with the epigenetic machinery in a similar manner to its parent compound.

Direct Binding to Specific Cellular Receptors and Enzymatic Targets

The biological activity of flavonoids often stems from their ability to directly bind to and modulate the function of specific proteins, including enzymes and cellular receptors.

Inhibition of Xanthine (B1682287) Oxidase Activity

One of the most well-characterized enzymatic targets of quercetin and its metabolites is xanthine oxidase (XO). nih.gov This enzyme plays a key role in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Overactivity of XO can lead to hyperuricemia and is associated with gout. frontiersin.org

Quercetin is a potent inhibitor of xanthine oxidase. nih.govresearchgate.net Studies have shown that it acts as a reversible, mixed-type inhibitor, binding to a site within the flavin adenine (B156593) dinucleotide (FAD) domain of the enzyme. nih.govresearchgate.net This binding hinders the catalytic process, reducing the production of both uric acid and superoxide (B77818) radicals. nih.gov The inhibitory potency of quercetin is significant, with reported IC50 values in the low micromolar range. nih.govresearchgate.net

While direct kinetic data for this compound is not available in the reviewed literature, many quercetin metabolites and derivatives retain the ability to inhibit xanthine oxidase. nih.gov For example, methylated and sulfated conjugates of quercetin have been shown to be strong inhibitors, sometimes even more potent than quercetin itself. nih.gov Given that the core flavonoid structure is essential for this inhibitory activity, it is plausible that this compound also acts as a xanthine oxidase inhibitor. Experimental validation is necessary to determine its specific IC50 value and mechanism of inhibition.

Table 1: Inhibitory Effects of Quercetin and its Metabolites on Xanthine Oxidase (XO) This table presents data for the parent compound and related metabolites to provide context for the potential activity of this compound. Data for this compound is not available in the cited sources.

| Compound | Substrate | IC50 (µM) | Source |

| Quercetin | Xanthine | 2.74 | nih.gov |

| Quercetin | 6-Mercaptopurine | 1.4 | nih.gov |

| Quercetin-3′-sulfate | 6-Mercaptopurine | 0.2 | nih.gov |

| Isorhamnetin | 6-Mercaptopurine | 0.6 | nih.gov |

| Tamarixetin | 6-Mercaptopurine | 0.5 | nih.gov |

| Allopurinol (Control) | 6-Mercaptopurine | 7.0 | nih.gov |

| Allopurinol (Control) | Xanthine | 0.2-0.8 | nih.gov |

Interaction with Ion Channels

The direct interaction of this compound with ion channels has not been extensively studied. However, the effects of its parent compound, quercetin, on various ion channels can provide insights into its potential activities. Quercetin is known to modulate several types of ion channels, which are crucial for cellular signaling and excitability.

For instance, quercetin has been shown to affect voltage-gated potassium (K+) channels and L-type voltage-gated calcium (Ca2+) channels in arterial smooth muscle cells. In rat coronary artery smooth muscle cells, quercetin produced vasorelaxation, an effect that was linked to its ability to inhibit Ca2+ influx through L-type voltage-gated Ca2+ channels and enhance outward K+ currents through voltage-gated K+ channels. nih.gov This dual action on Ca2+ and K+ channels suggests a complex regulatory role for quercetin in vascular tone. The vasorelaxant effect of quercetin was attenuated by a specific inhibitor of voltage-gated K+ channels, 4-aminopyridine, further supporting the involvement of these channels. nih.gov

Furthermore, quercetin has been identified as an activator of KCNQ potassium channels, including KCNQ1, KCNQ2/3, and KCNQ4. researchgate.net It has also been shown to interact with other potassium channels, such as the Kv1.5 channel, where it can prevent inhibition of the channel's currents. mdpi.com The metabolite of quercetin, 4-methylcatechol, has also been found to cause vasodilation by opening voltage-gated K+ channels, with a specific involvement of the KV7.4 isoform. rsc.orgnih.gov

The presence of the 7-O-(beta-hydroxyethyl) group on the quercetin backbone may influence its interaction with ion channels. This substitution could alter the molecule's polarity, size, and ability to form hydrogen bonds, which are all critical for its binding to and modulation of ion channel proteins. However, without direct experimental evidence, the precise nature of the interaction of this compound with ion channels remains to be elucidated.

Redox Cycling and Interaction with Endogenous Antioxidant Networks

The redox properties of this compound are central to its biological activities. Like its parent compound, quercetin, it is expected to participate in redox cycling and interact with endogenous antioxidant systems. The 7-O-(beta-hydroxyethyl) substitution may, however, modify these properties.

Scavenging of Reactive Oxygen Species (ROS)

Quercetin is a potent scavenger of various reactive oxygen species (ROS), including superoxide anion (O2•−), hydroxyl radical (•OH), and peroxynitrite. nih.govfrontiersin.orgnih.gov This antioxidant activity is largely attributed to the catechol group in the B-ring and the 3-hydroxyl group in the C-ring. nih.gov Quercetin can directly react with and neutralize these harmful radicals, thereby protecting cells from oxidative damage. mdpi.com Studies have shown that quercetin is a powerful scavenger of superoxide with an IC50 of 0.025 mM and hypochlorous acid with an IC50 of 0.0008 mM. scielo.br

Table 1: In-vitro Scavenging Activity of Quercetin against various Reactive Species

| Reactive Species | IC50 (mM) of Quercetin | Reference |

| Superoxide | 0.025 | scielo.br |

| Hypochlorous acid | 0.0008 | scielo.br |

| Chloramine | 0.044 | scielo.br |

This table presents data for the parent compound, quercetin, as direct data for this compound is not available.

Formation and Reactivity of Oxidation Products

During its antioxidant activity, quercetin undergoes oxidation to form semiquinone radicals and subsequently quinone/quinone methide (QQ) species. nih.govmdpi.comnih.govresearchgate.net These oxidation products are electrophilic and can react with cellular nucleophiles. The oxidation of quercetin is a two-electron process that ultimately leads to the formation of a quinone methide. mdpi.comnih.gov The formation of these reactive intermediates is a key aspect of the pro-oxidant activity that quercetin can exhibit under certain conditions. nih.govresearchgate.net

Interaction with Glutathione (B108866) and Thiol Groups

The electrophilic quinone/quinone methide products formed from the oxidation of quercetin can readily react with endogenous thiols, most notably glutathione (GSH). wur.nlnih.gov This reaction leads to the formation of glutathionyl-quercetin adducts. wur.nlnih.gov The formation of these adducts is a detoxification pathway, but it can also lead to the depletion of cellular GSH. The adduction of glutathione has been shown to occur at the A-ring of quercetin, specifically at the 6 and 8 positions. wur.nlnih.gov

The glutathionyl-quercetin adduct (GSQ) has been found to be unstable, with a half-life of about 2 minutes, and can dissociate back to GSH and the quercetin quinone. nih.gov This reversibility suggests that GSQ can act as a transport and storage form of the toxic quercetin quinone, potentially spreading its effects within and between cells. nih.gov

The presence of the 7-O-(beta-hydroxyethyl) group may influence the rate and nature of the interaction with glutathione. A study on a structurally related compound, 7-mono-O-(beta-hydroxyethyl)rutoside (monoHER), investigated the stability of its glutathione adduct. maastrichtuniversity.nl This suggests that the hydroxyethyl (B10761427) group can indeed modulate the interaction with glutathione. Furthermore, studies on O-methylated quercetin have shown that methylation of the catechol moiety does not prevent the formation of glutathione adducts, although it may alter the extent of this reaction. nih.gov

Table 2: Interaction of Quercetin and its Derivatives with Glutathione (GSH)

| Compound | Interaction with GSH | Key Findings | Reference |

| Quercetin | Forms 6- and 8-glutathionylquercetin adducts | Adduct formation is a result of the reaction of quercetin quinone methide with GSH. | wur.nlnih.gov |

| Quercetin | Glutathionyl-quercetin adduct is unstable and reversible | The adduct can act as a carrier for the toxic quercetin quinone. | nih.gov |

| 3'- and 4'-O-methylquercetin | Forms 6- and 8-glutathionyl conjugates | Catechol-O-methylation does not eliminate pro-oxidant chemistry and adduct formation. | nih.gov |

| 7-mono-O-(beta-hydroxyethyl)rutoside (monoHER) | Forms GSH-flavonoid adducts | The stability of the adduct was compared to that of quercetin. | maastrichtuniversity.nl |

This table provides data on quercetin and its derivatives to infer the potential behavior of this compound.

Role of Ascorbate (B8700270) in Recycling Oxidized this compound

Ascorbate (vitamin C) can play a crucial role in the antioxidant network by recycling oxidized flavonoids. It has been demonstrated that ascorbate can reduce flavonoid phenoxyl radicals back to their parent compound, thereby regenerating the flavonoid's antioxidant capacity. nih.gov However, the redox potential of the flavonoid determines the direction of the reaction. Flavonoids with a higher redox potential than ascorbate, such as quercetin, are able to oxidize ascorbate to the ascorbyl radical. nih.gov

In Vitro Biological Activities of 7 O Beta Hydroxyethyl Quercetin in Cellular Models

Antioxidant and Free Radical Scavenging Capabilities in Cell Culture Systems

7-O-(beta-Hydroxyethyl)quercetin, a derivative of the well-known flavonoid quercetin (B1663063), is noted for its enhanced solubility, which may potentiate its biological activities. ontosight.ai Its structural characteristics, particularly the 4H-1-benzopyran-4-one backbone with a 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(2-hydroxyethoxy) substituent pattern, are indicative of antioxidant potential, enabling it to scavenge free radicals and protect cells from oxidative damage. ontosight.ai

While direct studies on the antioxidant capacity of this compound in cell culture systems are limited, research on the structurally similar compound 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) provides significant insights. In human umbilical vein endothelial cells (HUVECs), monoHER demonstrated a potent and direct antioxidant effect, offering instantaneous protection against intracellular oxidative stress at therapeutically relevant concentrations. nih.govmaastrichtuniversity.nl This protective effect was substantiated by its ability to act as a site-specific scavenger of free radicals at their point of formation. nih.govmaastrichtuniversity.nl Furthermore, oxidized monoHER is efficiently regenerated by endogenous antioxidants like ascorbate (B8700270) and glutathione (B108866), highlighting its integration into the cellular antioxidant network. nih.gov The localization of monoHER within endothelial and smooth muscle cells of the vascular wall further supports its role as a physiologically relevant antioxidant. nih.govmaastrichtuniversity.nl

The antioxidant efficacy of monoHER in a cellular context is quantified by its half-maximal effective concentration (EC50), as detailed in the table below.

| Compound | Cell Line | Assay Description | EC50 |

| 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) | HUVEC | Protection against intracellular oxidative stress | 60 nM |

Data derived from studies on the direct antioxidant effect of monoHER in endothelial cells. nih.govmaastrichtuniversity.nl

Given the structural similarities and the intended enhancement of biological activity through hydroxyethylation, it is plausible that this compound exhibits comparable, if not superior, antioxidant and free radical scavenging capabilities in various cell culture systems. However, dedicated studies are required to confirm this hypothesis and to fully characterize its antioxidant profile.

Anti-inflammatory Effects in Immune and Endothelial Cell Models

The anti-inflammatory potential of this compound is an area of significant interest, largely inferred from the well-documented activities of its parent compound, quercetin. Quercetin is known to modulate inflammatory pathways in various cell types, including immune and endothelial cells. researchgate.netnih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1α, MCP-1)

In cultured human synovial cells, quercetin effectively inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). nih.gov This inhibition is, at least in part, mediated through the suppression of nuclear factor-kappa B (NF-κB) activation, a critical transcription factor in the inflammatory response. nih.gov Similarly, in rheumatoid arthritis fibroblast-like synoviocytes (RAFLSs), quercetin has been observed to significantly reduce the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and IL-8 when stimulated with TNF-α. nih.gov

In human retinal pigment epithelial (ARPE-19) cells, quercetin has demonstrated a dose-dependent decrease in the mRNA and protein levels of IL-6, IL-8, and MCP-1 induced by interleukin-1β (IL-1β). nih.gov Furthermore, studies in glial cells have shown that quercetin can inhibit the lipopolysaccharide (LPS)-induced transcription of TNF-α and interleukin-1α (IL-1α). nih.gov

The table below summarizes the inhibitory effects of quercetin on the production of various pro-inflammatory cytokines in different cell lines.

| Compound | Cell Line | Stimulant | Inhibited Cytokines |

| Quercetin | Human Synovial Cells | TNF-α | IL-8, MCP-1 |

| Quercetin | Rheumatoid Arthritis Fibroblast-like Synoviocytes (RAFLSs) | TNF-α | IL-1β, IL-6, IL-8 |

| Quercetin | Human Retinal Pigment Epithelial (ARPE-19) Cells | IL-1β | IL-6, IL-8, MCP-1 |

| Quercetin | Glial Cells | LPS | TNF-α, IL-1α |

Data based on studies of the anti-inflammatory effects of quercetin. nih.govnih.govnih.govnih.gov

Given these findings, it is hypothesized that this compound, with its potentially enhanced bioavailability, could exert similar or even more potent anti-inflammatory effects by inhibiting the production of these key cytokines.

Modulation of Inflammatory Mediators

Beyond cytokines, the parent compound quercetin is known to modulate other inflammatory mediators. In LPS-stimulated RAW 264.7 macrophages, quercetin significantly decreases the production of nitric oxide (NO), a key inflammatory molecule. nih.gov This effect is part of a broader anti-inflammatory action that also involves the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov

Furthermore, in human umbilical vein endothelial cells (HUVECs) subjected to inflammatory conditions, quercetin has been shown to alter the cellular metabolome towards a less inflamed phenotype. nih.gov It achieves this by inhibiting enzymes involved in purine (B94841) metabolism, such as adenosine (B11128) deaminase and xanthine (B1682287) oxidase. nih.gov

The potential of this compound to modulate these and other inflammatory mediators is a promising area for future research, building on the established activities of quercetin.

Antiproliferative and Apoptotic Induction in Cancer Cell Lines

The anticancer properties of flavonoids are a major focus of pharmacological research. While direct studies on this compound are lacking, the extensive body of work on quercetin and its other derivatives suggests a strong potential for antiproliferative and pro-apoptotic activities.

Cell Viability and Proliferation Assays

Quercetin has demonstrated significant antiproliferative effects across a wide range of cancer cell lines. In one study, quercetin inhibited the growth of nine different human cancer cell lines in a dose- and time-dependent manner, as measured by the MTT assay. nih.gov For instance, in the human breast cancer cell line MCF-7, quercetin has been shown to inhibit cell proliferation. researchgate.net Other studies have reported IC50 values for quercetin in various breast cancer cell lines, highlighting its cytotoxic potential against cancerous cells while showing less effect on normal cells. nih.govwjbphs.com

The antiproliferative activity of quercetin is not limited to breast cancer. It has also been shown to inhibit the growth of colon carcinoma, prostate adenocarcinoma, leukemia, and other cancer cell types. nih.govmaastrichtuniversity.nl The table below presents a selection of IC50 values for quercetin in different cancer cell lines, demonstrating its broad-spectrum antiproliferative activity.

| Compound | Cell Line | Assay | IC50 Value (µM) |

| Quercetin | MCF-7 (Breast) | MTT | 10.52 µg/ml* |

| Quercetin | MDA-MB-231 (Breast) | MTT | 15.3 |

| Quercetin | BT-20 (Breast) | MTT | 20.1 |

| Quercetin | CT-26 (Colon) | MTT | Varies with time |

| Quercetin | LNCaP (Prostate) | MTT | Varies with time |

*Value reported in µg/ml. wjbphs.com Other data derived from studies on the antiproliferative effects of quercetin. nih.govnih.gov

Alkylation at the 7-O position of quercetin has been shown to enhance the apoptosis-inducing effect and cellular accumulation in MCF-7 cells compared to quercetin. nih.gov This suggests that this compound could possess enhanced antiproliferative and cytotoxic properties, a hypothesis that warrants direct investigation.

Induction of Apoptosis via Mitochondrial Signaling Pathways

Quercetin is a well-established inducer of apoptosis in cancer cells, often acting through the intrinsic or mitochondrial pathway. nih.gov This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization and the release of pro-apoptotic factors. nih.gov

In human leukemia cells, quercetin has been shown to induce apoptosis by down-regulating the anti-apoptotic protein Mcl-1 and promoting the activation and mitochondrial translocation of the pro-apoptotic protein Bax. nih.gov This cascade of events triggers the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. nih.gov Similarly, in HL-60 leukemia cells, quercetin-induced apoptosis is mediated by the generation of reactive oxygen species (ROS) and the activation of the ERK signaling pathway, which also involves mitochondrial membrane depolarization and caspase activation. nih.gov

Studies on other 7-O-alkylated derivatives of quercetin have demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells through a caspase-independent mitochondrial pathway, involving the release of apoptosis-inducing factor (AIF) and endonuclease G. nih.gov This finding is particularly relevant as it suggests that modification at the 7-O position can influence the specific apoptotic pathway engaged.

The pro-apoptotic mechanisms of quercetin and its derivatives are summarized in the table below.

| Compound | Cell Line | Key Apoptotic Events |

| Quercetin | Human Leukemia Cells | Mcl-1 down-regulation, Bax activation and mitochondrial translocation, cytochrome c release |

| Quercetin | HL-60 (Leukemia) | ROS generation, ERK activation, mitochondrial membrane depolarization, caspase activation |

| 7-O-alkylated quercetin derivatives | MCF-7 (Breast) | Caspase-independent apoptosis, release of AIF and endonuclease G |

Data compiled from studies on the apoptotic mechanisms of quercetin and its derivatives. nih.govnih.govnih.gov

Given the evidence that 7-O-alkylation can enhance the pro-apoptotic effects of quercetin and even alter the signaling pathway, it is crucial to investigate the specific mechanisms by which this compound induces apoptosis in various cancer cell lines. Such studies would clarify its potential as a novel anticancer agent.

Caspase Activation and Cytochrome C Release Mechanisms

The flavonoid this compound, a derivative of quercetin, is implicated in the intrinsic pathway of apoptosis, a programmed cell death mechanism crucial for tissue homeostasis. This pathway is characterized by the involvement of mitochondria and a cascade of enzymes known as caspases.

Studies on the parent compound, quercetin, provide insight into the potential mechanisms of its derivatives. Quercetin has been shown to induce the release of cytochrome c from the mitochondria into the cytoplasm in various cell lines. nih.govnih.gov This release is a critical event, as cytochrome c in the cytoplasm associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3. nih.gov

The activation of caspase-3 is a hallmark of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. Research has demonstrated that treatment with quercetin leads to a dose-dependent activation of caspase-3. nih.gov This activation is often preceded by the depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS). nih.gov The generation of ROS can further promote the release of cytochrome c, creating a positive feedback loop that amplifies the apoptotic signal. nih.gov

While direct studies on this compound are limited, the well-documented effects of quercetin on caspase activation and cytochrome c release suggest that this derivative likely shares similar pro-apoptotic properties. The structural similarity implies that it may also interact with mitochondrial proteins to induce cytochrome c release and trigger the caspase cascade, making it a compound of interest in the study of apoptosis.

Table 1: Effect of Quercetin on Apoptotic Markers

| Cell Line | Treatment | Effect on Cytochrome C Release | Effect on Caspase-3 Activation |

| HeLa | Quercetin | Increased | Dose-dependent increase |

| C33A | 4HPR (a retinamide) | Increased | Increased |

Note: Data for quercetin is used as a proxy due to the limited direct research on this compound.

Cell Cycle Arrest Analysis

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a key feature of cancer. Flavonoids, including quercetin and its derivatives, have been shown to interfere with the cell cycle in cancer cells, often leading to cell cycle arrest at specific checkpoints. This arrest prevents the proliferation of abnormal cells.

Studies on quercetin have demonstrated its ability to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can vary. For instance, in T47D breast cancer cells, quercetin has been observed to cause an accumulation of cells in the G2/M phase. nih.gov Similarly, in some oral squamous cell carcinoma (OSCC) cells, G2/M arrest has also been reported following quercetin treatment. nih.gov However, other studies on OSCC cells have shown that quercetin can induce G1 phase arrest. nih.gov This variability may be attributed to differences in the genetic background of the cell lines, such as the p53 status. nih.gov

The mechanisms underlying quercetin-induced cell cycle arrest often involve the modulation of key regulatory proteins. For example, a decrease in the expression of proteins that promote cell cycle progression and an increase in the expression of cyclin-dependent kinase (CDK) inhibitors have been observed. nih.gov

While direct experimental data on this compound's effect on the cell cycle is not extensively available, its structural relationship to quercetin suggests it may possess similar capabilities. The capacity to halt cell division at critical checkpoints is a significant area of investigation for potential anti-cancer agents.

Table 2: Quercetin-Induced Cell Cycle Arrest in Different Cancer Cell Lines

| Cell Line | Type of Cancer | Phase of Cell Cycle Arrest |

| T47D | Breast Cancer | G2/M |

| YD10B & YD38 | Oral Squamous Cell Carcinoma | G1 |

| Other OSCC lines | Oral Squamous Cell Carcinoma | G2/M |

| Caco-2 | Colorectal Cancer | Not specified |

| MDA-MB-468 | Breast Cancer | G2/M |

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. The flavonoid quercetin has demonstrated significant potential in inhibiting these processes in various cancer models.

In human osteosarcoma cells (HOS and MG63), quercetin treatment has been shown to significantly attenuate cell migration and invasion. nih.gov This effect is associated with the downregulation of several key molecules involved in metastasis, including hypoxia-inducible factor-1α (HIF-1α), vascular endothelial growth factor (VEGF), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). nih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell movement.

Similar inhibitory effects have been observed in other cancer types. In hepatocellular carcinoma (HCCLM3) cells, quercetin delayed wound healing in a scratch assay and reduced the number of cells that migrated through a Transwell membrane, indicating an inhibition of both cell motility and invasion. nih.govresearchgate.net This was accompanied by a decrease in the expression of MMP-2 and MMP-9. nih.gov Furthermore, in glioblastoma cells (U87MG and CHG-5), quercetin has been found to suppress migration and invasion, potentially through the GSK3β/β-catenin/ZEB1 signaling pathway. researchgate.net

The consistent findings across different cancer cell lines suggest that the inhibition of cell migration and invasion is a key anti-cancer property of quercetin. Given the structural similarity, this compound may also possess these inhibitory capabilities, making it a compound of interest for further investigation in the context of anti-metastatic therapies.

Table 3: Effect of Quercetin on Cell Migration and Invasion

| Cell Line | Cancer Type | Method of Assessment | Key Molecular Targets |

| HOS, MG63 | Osteosarcoma | Wound healing, Transwell assay | HIF-1α, VEGF, MMP-2, MMP-9 |

| HCCLM3 | Hepatocellular Carcinoma | Wound healing, Transwell assay | p-Akt1, MMP-2, MMP-9 |

| U87MG, CHG-5 | Glioblastoma | Wound healing, Transwell assay | GSK3β/β-catenin/ZEB1 |

| Caco-2 | Colorectal Cancer | Not specified | TLR-4, NF-κB |

| MCF-7, MDA-MB-231 | Breast Cancer | Not specified | AKT/mTOR |

Neuroprotective Effects in Neuronal and Glial Cell Models

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. Oxidative stress and neuroinflammation are key contributors to this pathology. The flavonoid quercetin has been extensively studied for its neuroprotective properties in various in vitro and in vivo models. nih.gov

In neuronal cell models, quercetin has been shown to protect against oxidative damage and reduce lipid peroxidation. nih.gov It can also counteract the toxicity induced by amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. frontiersin.org Quercetin achieves this by inhibiting the formation of Aβ fibrils and attenuating the subsequent inflammatory cascade. nih.gov Furthermore, it has been observed to enhance the viability of neuronal cells, such as SH-SY5Y neuroblastoma cells, when challenged with Aβ. frontiersin.org

The neuroprotective effects of quercetin are not limited to neurons. It also modulates the activity of glial cells, which include astrocytes, oligodendrocytes, and microglia, and play a crucial role in central nervous system homeostasis and inflammation. nih.gov In microglial cell models, quercetin can suppress the expression of pro-inflammatory genes and downregulate inflammatory signaling pathways. nih.gov

The mechanisms underlying quercetin's neuroprotective effects are multifaceted and include its potent antioxidant activity, its ability to scavenge free radicals, and its modulation of various signaling pathways involved in inflammation and cell survival. frontiersin.orgmdpi.com Given its structural relationship to quercetin, this compound is a promising candidate for further investigation into its potential neuroprotective effects.

Table 4: Neuroprotective Mechanisms of Quercetin in Cellular Models

| Cellular Model | Insult/Condition | Key Protective Effects of Quercetin |

| Neuronal Cells | Oxidative Stress | Protection from oxidative damage, reduced lipid peroxidation |

| Neuronal Cells | Amyloid-β Toxicity | Inhibition of Aβ fibril formation, counteraction of cell lysis, attenuation of inflammatory cascade |

| SH-SY5Y Neuroblastoma Cells | Amyloid-β | Enhanced cell viability, reduction of intracellular ROS |

| Microglial Cells | Lipopolysaccharide (LPS) | Suppression of pro-inflammatory gene expression, downregulation of inflammatory signaling |

Immunomodulatory Properties in Cell-Based Assays

The immune system plays a critical role in both health and disease, and its modulation is a key therapeutic strategy for many conditions. Flavonoids, including quercetin, have been shown to possess significant immunomodulatory properties.

In cell-based assays, quercetin has demonstrated the ability to influence the function of various immune cells. For instance, in RAW264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS), quercetin has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This anti-inflammatory effect is mediated, at least in part, through the inhibition of the Akt signaling pathway. nih.gov

Furthermore, in human gingival fibroblast (HGF-1) cell lines, which are relevant to periodontal disease, quercetin has been observed to have a complex and context-dependent effect on cytokine production. mdpi.com For example, it can stimulate the production of IL-1β while inhibiting the production of IL-6. mdpi.com

The immunomodulatory effects of quercetin are not limited to innate immune cells. Studies have also suggested its potential to modulate adaptive immune responses. For example, research on T helper 17 (Th17) cells, which are implicated in autoimmune diseases like multiple sclerosis, has explored the effects of quercetin and its derivatives. nih.gov

The ability of quercetin to modulate immune responses highlights its therapeutic potential for inflammatory and autoimmune conditions. As a derivative of quercetin, this compound may share these immunomodulatory properties, warranting further investigation.

Table 5: Immunomodulatory Effects of Quercetin in Cell-Based Assays

| Cell Line | Stimulant | Key Immunomodulatory Effects of Quercetin |

| RAW264.7 Macrophages | LPS | Reduced production of TNF-α, IL-6, IL-1β |

| Human Gingival Fibroblasts (HGF-1) | LPS, IFN-α | Stimulated IL-1β production, inhibited IL-6 production |

| Peripheral Blood Mononuclear Cells (PBMCs) from MS patients | Not specified | Positive effects on proliferation and gene expression (in combination with IFN-β) |

Promotion of Cholesterol Efflux in Macrophage Models

Atherosclerosis, a major cause of cardiovascular disease, is characterized by the accumulation of cholesterol-laden foam cells in the arterial wall. Macrophages play a central role in the formation of these foam cells by taking up modified low-density lipoprotein (LDL). The process of reverse cholesterol transport, where excess cholesterol is removed from macrophages and transported to the liver for excretion, is crucial for preventing atherosclerosis.

Studies have shown that quercetin can promote cholesterol efflux from macrophages, thereby inhibiting the formation of foam cells. nih.govnih.gov In THP-1 derived macrophages, a commonly used cell line for studying macrophage function, quercetin treatment has been found to increase the expression of ATP-binding cassette transporter A1 (ABCA1). nih.govnih.gov ABCA1 is a key protein that facilitates the transfer of cholesterol from cells to high-density lipoprotein (HDL) particles.

The upregulation of ABCA1 by quercetin is mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptor-alpha (LXRα) signaling pathway. nih.govnih.gov Quercetin increases the protein level and transcriptional activity of PPARγ, which in turn upregulates the expression of LXRα and its target gene, ABCA1. nih.govnih.gov

By promoting cholesterol efflux, quercetin reduces the accumulation of cholesterol in macrophages and decreases the formation of foam cells. nih.govnih.gov This suggests a potential role for quercetin and its derivatives, such as this compound, in the prevention and treatment of atherosclerosis.

Table 6: Effect of Quercetin on Cholesterol Efflux in Macrophage Models

| Cellular Model | Key Findings | Molecular Mechanism |

| THP-1 Derived Macrophages | Increased cholesterol efflux | Upregulation of ABCA1 expression |

| THP-1 Derived Macrophages | Inhibition of foam cell formation | Activation of PPARγ-LXRα pathway |

| THP-1 Derived Macrophages | Decreased cellular cholesterol levels | Increased PPARγ protein and transcriptional activity |

Attenuation of Oxidative Stress-Induced Desialylation in Endothelial Cells

Endothelial cells, which line the interior surface of blood vessels, play a critical role in vascular health. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can damage endothelial cells and contribute to various cardiovascular diseases.

One of the consequences of oxidative stress in endothelial cells is desialylation, the removal of sialic acid residues from the cell surface glycocalyx. The glycocalyx is a carbohydrate-rich layer that protects endothelial cells and is involved in various cellular processes. Desialylation can impair endothelial function and increase the susceptibility of the vasculature to injury.

The flavonoid 7-mono-O-(beta-hydroxyethyl)-rutoside (monoHER), a compound structurally related to this compound, has been shown to protect endothelial cells from oxidative stress. maastrichtuniversity.nl This protective effect is attributed to its direct antioxidant activity, where it can scavenge free radicals. maastrichtuniversity.nl

While direct evidence for the effect of this compound on oxidative stress-induced desialylation is limited, the known antioxidant properties of quercetin and its derivatives suggest a potential protective role. Quercetin has been shown to attenuate oxidative damage in various cell types, including intestinal porcine epithelial cells and periodontal ligament cells, by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and increasing intracellular glutathione levels. nih.govnih.gov This pathway is a key regulator of the cellular antioxidant response.

By mitigating oxidative stress, this compound could potentially prevent or reduce the desialylation of endothelial cells, thereby preserving vascular function.

In Vivo Pre Clinical Investigations of 7 O Beta Hydroxyethyl Quercetin in Animal Models

Evaluation of Neuroprotective Efficacy in Rodent Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Pre-clinical research on the parent compound, quercetin (B1663063), has shown potential neuroprotective effects in rodent models of Alzheimer's disease. Studies have indicated that quercetin may improve cognitive function and reduce markers of neurodegeneration. nih.govnih.gov Specifically, quercetin has been observed to ameliorate learning and memory deficits in animal models of Alzheimer's disease. nih.govmdpi.com

In studies involving rodent models, quercetin has demonstrated an ability to improve performance in spatial memory tasks. mdpi.com Long-term preventive treatment with quercetin has been associated with the recovery of cognitive function in a triple transgenic mouse model of Alzheimer's disease. mdpi.com

Research has shown that quercetin can influence key pathological markers of Alzheimer's disease in animal models. It has been found to reduce the accumulation of β-amyloid plaques and show a tendency to decrease tauopathy in the hippocampus and amygdala. mdpi.com Furthermore, quercetin treatment has been linked to a reduction in astrogliosis and microgliosis, which are cellular markers of neuroinflammation involved in neurodegeneration. nih.govmdpi.com Specifically, it has been reported to decrease the immunoreactivity of Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba-1), markers for astrocytes and microglia, respectively. nih.gov

Table 1: Effects of Quercetin on Neurodegeneration Markers in Animal Models of Alzheimer's Disease

| Marker | Effect Observed | Brain Region | Reference |

|---|---|---|---|

| β-amyloid plaques | Reduction | Hippocampus, Amygdala, Cortex | nih.govmdpi.com |

| Tauopathy | Tendency to decrease | Hippocampus, Amygdala | mdpi.com |

| Astrogliosis (GFAP) | Reduction | Hippocampus, Cortex, Amygdala | nih.gov |

Anti-inflammatory and Antioxidant Effects in Animal Models of Inflammatory Disorders

The parent flavonoid, quercetin, is recognized for its anti-inflammatory and antioxidant properties, which have been investigated in various animal models of inflammatory conditions. nih.govmdpi.com Quercetin's anti-inflammatory action involves the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. nih.gov

A meta-analysis of pre-clinical studies has indicated that quercetin exerts a reno-protective effect in animal models of acute kidney injury (AKI). nih.govnih.gov Treatment with quercetin was found to reduce serum levels of blood urea nitrogen (BUN) and creatinine, which are key indicators of kidney damage. nih.govnih.gov Furthermore, quercetin demonstrated antioxidant and anti-inflammatory effects within the kidney tissue in these models. nih.govnih.gov

Table 2: Effect of Quercetin on Biochemical Markers in Animal Models of Acute Kidney Injury

| Biochemical Marker | Effect of Quercetin Treatment | Significance | Reference |

|---|---|---|---|

| Blood Urea Nitrogen (BUN) | Reduction | p < 0.01 | nih.govnih.gov |

In vivo studies have demonstrated the anti-inflammatory activity of quercetin in models of chronic inflammation. In a rat model using formalin-induced chronic inflammation in the hind paw, quercetin significantly decreased the formation of exudate. ijpda.orgresearchgate.net Similarly, in a granulomatous inflammation model induced by sterile cotton-wool pellets, quercetin significantly reduced the formation of granulation tissue. ijpda.orgresearchgate.net These findings suggest that quercetin can inhibit key processes in chronic inflammatory responses.

Assessment of Antiproliferative and Anticarcinogenic Potential in Animal Models

While in vitro studies have explored the antiproliferative effects of 7-O-(beta-Hydroxyethyl)quercetin's close structural analog, 7-mono-O-(β-hydroxyethyl)-rutoside (MonoHER), on various cancer cell lines, in vivo data is limited. mdpi.com One pre-clinical study investigated whether MonoHER would interfere with the antitumour activity of the chemotherapeutic drug doxorubicin. In this in vivo study using nude mice with subcutaneous xenografts of human ovarian cancer cell lines (A2780 and OVCAR-3), MonoHER did not reduce the cytostatic effect of doxorubicin. maastrichtuniversity.nl

The parent compound, quercetin, has been more extensively studied for its anticancer properties in animal models. In vivo experiments have shown that quercetin treatment can lead to a significant reduction in tumor volume in mice bearing MCF-7 (breast cancer) and CT-26 (colon carcinoma) tumors. nih.gov In a study on hepatocellular carcinoma, quercetin was found to inhibit tumor growth in a nude mouse model with HepG2 cell inoculation, which was associated with the regulation of cyclin D1 expression. plos.org

Efficacy in Carcinogenesis Models (e.g., Colon, Hepatocellular)

Quercetin has been shown to exhibit anticancer effects both in vitro and in vivo. In animal models, quercetin administration has led to a significant reduction in tumor volume. For instance, in mice bearing MCF-7 (breast cancer) and CT-26 (colon carcinoma) tumors, treatment with quercetin resulted in a significant decrease in tumor size compared to control groups. nih.gov Studies suggest that quercetin's antitumor effects are multifaceted, including the induction of apoptosis (programmed cell death) and the inhibition of pathways involved in cell proliferation and metastasis. nih.govmdpi.comamazonaws.com In models of colon cancer induction, quercetin administration was associated with a decrease in both the number and size of tumors. mdpi.com Furthermore, co-administration of quercetin with certain chemotherapeutic agents has been shown to enhance their anti-tumor effects in vivo. nih.gov These findings for quercetin suggest a potential, though not yet confirmed, avenue of investigation for its derivatives like this compound.

Cardiovascular Protective Effects in Animal Models

The parent compound quercetin is widely recognized for its cardioprotective benefits, which are attributed to its antioxidant, anti-inflammatory, and endothelium-protecting properties. frontiersin.orgmdpi.com

Protection of Endothelial Function

Endothelial dysfunction is an early event in the development of many cardiovascular diseases. nih.gov In vivo studies in animal models have consistently shown that quercetin can prevent and reverse endothelial dysfunction. nih.govtandfonline.com

In spontaneously hypertensive rats, long-term oral treatment with quercetin restored impaired endothelium-dependent vasodilation in the aorta. nih.govresearchgate.net This protective effect is linked to a reduction in vascular oxidative stress, particularly through the attenuation of NADPH oxidase-driven superoxide (B77818) production. nih.govresearchgate.net Similarly, in mice with induced atherosclerosis, dietary quercetin significantly inhibited vascular endothelial dysfunction. acs.org The mechanisms underlying this protection involve the suppression of enzymes like myeloperoxidase (MPO) and NADPH oxidase, which contribute to oxidative stress in the vasculature. acs.org Quercetin also promotes the bioavailability of nitric oxide (NO), a key molecule for maintaining vascular health, by stimulating endothelial nitric oxide synthase (eNOS). mdpi.com

Attenuation of Atherogenic Modification

Atherosclerosis, the buildup of plaques in arteries, is a primary cause of cardiovascular events. Quercetin has demonstrated significant anti-atherosclerotic effects in various animal models. nih.govnih.gov

In apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis, quercetin administration has been shown to reduce the development of atherosclerotic lesions and decrease lipid deposition within the arterial lumen. acs.orgnih.gov The mechanisms for this include inhibiting the oxidation of low-density lipoprotein (LDL), a critical step in atherogenesis, and reducing the uptake of oxidized LDL by macrophages. frontiersin.orgnih.gov Quercetin also helps regulate cholesterol metabolism and promotes cholesterol efflux from cells. nih.gov Furthermore, it mitigates the inflammatory processes associated with plaque formation by reducing the expression of adhesion molecules and pro-inflammatory cytokines in the aorta. nih.govnih.gov A study on the related compound quercetin 7-O-sialic acid (QA) showed it could protect endothelial cells from oxidized LDL-induced damage and reduce the secretion of inflammatory mediators. nih.gov

Studies on Antiemetic Properties in Animal Models

Recent preclinical investigations have explored the antiemetic (anti-vomiting) potential of quercetin in animal models. These studies provide the first evidence of this particular pharmacological effect. mdpi.com

In a study utilizing a chick model, emesis was induced by the oral administration of copper sulfate pentahydrate. nih.gov Quercetin demonstrated a significant, dose-dependent antiemetic effect, both by reducing the number of retches and by increasing the latency period (the time until the first retch). nih.govpreprints.orgnih.gov The effect of quercetin was found to be comparable or even superior to standard antiemetic drugs like domperidone. mdpi.comnih.gov

Furthermore, when quercetin was administered in combination with standard antiemetics such as domperidone and ondansetron, it exhibited a synergistic effect, resulting in superior antiemetic protection compared to when the drugs were used alone. nih.govpreprints.orgresearchgate.net These findings suggest that quercetin may act on pathways involved in the emetic reflex. nih.gov

Interactive Data Table: Antiemetic Effects of Quercetin in a Chick Model nih.govpreprints.org

| Treatment Group | Number of Retches (Mean ± SEM) | Latency to First Retch (Seconds, Mean ± SEM) |

|---|---|---|

| Negative Control (NC) | 64.25 ± 3.69 | 8.25 ± 2.88 |

| Quercetin (QUA-25) | 16.50 ± 4.65 | 59.25 ± 4.75 |

| Quercetin (QUA-50) | 10.00 ± 4.19 | 94.25 ± 4.01 |

| Domperidone (DOM) | 11.80 ± 2.09 | 61.00 ± 3.34 |

| Domperidone + Quercetin (DOM + QUA-50) | 6.00 ± 2.52 | 156.67 ± 2.40 |

Structure Activity Relationship Sar Studies of 7 O Beta Hydroxyethyl Quercetin and Its Analogs

Influence of Hydroxyethylation Position and Degree on Biological Activities

The position and extent of hydroxyethylation on the quercetin (B1663063) backbone are critical determinants of its biological activity. Studies on various hydroxyethylated derivatives of flavonoids have shown that these modifications can significantly alter their physicochemical properties, such as solubility and lipophilicity, which in turn affects their bioavailability and interaction with biological targets.

Research indicates that modifications at the 7-hydroxyl group of quercetin are generally well-tolerated, often retaining a significant portion of the parent compound's antioxidant capacity. nih.gov This is because the 7-hydroxyl group is not directly involved in the primary radical scavenging mechanisms, which are predominantly associated with the catechol group in the B-ring and the 3-hydroxyl group in the C-ring. researchgate.net Therefore, introducing a beta-hydroxyethyl group at the 7-position, creating 7-O-(beta-Hydroxyethyl)quercetin, is a strategic modification to potentially enhance properties like water solubility without drastically compromising its core bioactivities.

Comparison of this compound Bioactivity with Unmodified Quercetin

Unmodified quercetin is a potent antioxidant, but its poor water solubility can limit its therapeutic application. researchgate.net The introduction of a hydroxyethyl (B10761427) group at the 7-position to form this compound can lead to altered bioactivity profiles.

While direct comparative studies on every aspect of bioactivity are not extensively available, general principles of flavonoid chemistry allow for informed comparisons. The antioxidant activity of quercetin is heavily reliant on its ability to donate hydrogen atoms from its hydroxyl groups. Methylation of the 7-hydroxyl group has been shown to only slightly reduce the antioxidant activity of quercetin. researchgate.net This suggests that substitution at this position with a beta-hydroxyethyl group would likely result in a compound that retains substantial antioxidant capacity, comparable to, or only slightly less than, unmodified quercetin. For instance, a study on marigold petals found that quercetin-7-O-glucoside, a related compound with a sugar moiety at the 7-position, possessed significant antioxidant potential. mdpi.com

Conversely, modifications at other positions, such as the 3-hydroxyl or the catechol group (3' and 4'-hydroxyls), lead to a drastic reduction in antioxidant activity. researchgate.net This highlights the strategic advantage of modifying the 7-position.

Role of the Catechol Moiety and Hydroxyl Group at Position 3 in Antioxidant Capacity

The primary structural features responsible for the potent antioxidant capacity of quercetin are the catechol group (ortho-dihydroxy groups) in the B-ring and the 3-hydroxyl group in the C-ring. nih.govnih.gov

The catechol moiety is a crucial site for radical scavenging. nih.gov It can donate a hydrogen atom to a free radical, forming a relatively stable semiquinone radical that is delocalized across the B-ring. mdpi.com The presence of two adjacent hydroxyl groups enhances this stability through intramolecular hydrogen bonding and electron delocalization. frontiersin.org Flavonoids lacking this catechol system generally exhibit weaker scavenging potential. nih.gov

The 3-hydroxyl group in the C-ring also plays a significant role in antioxidant activity. nih.gov Its presence, in conjugation with the C2=C3 double bond and the 4-oxo group, allows for electron delocalization across the A and C rings, further stabilizing the flavonoid radical formed after hydrogen donation. nih.gov

Since this compound retains both the intact catechol moiety and the 3-hydroxyl group, it is expected to maintain a strong antioxidant capacity.

Impact of Planar Conformation on Molecular Interactions and Bioactivity

The planarity of the flavonoid structure is essential for its antioxidant activity. A planar conformation allows for effective delocalization of electrons across the entire molecule, which is crucial for stabilizing the radical formed upon scavenging a free radical. nih.govnih.gov This extended π-system conjugation enables the cooperative effect of the different hydroxyl groups. researchgate.net

Elucidation of Structural Features Governing Pro-oxidant Activity Under Specific Conditions

Under certain conditions, such as the presence of transition metal ions like copper or iron, flavonoids like quercetin can exhibit pro-oxidant activity. This activity involves the reduction of metal ions by the flavonoid, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.

Differences in Reactivity of Glutathione (B108866) Adducts and Their Stability Compared to Quercetin

Quercetin can be oxidized to form reactive quinone intermediates, which are electrophilic and can react with cellular nucleophiles like glutathione (GSH). This process is a significant pathway in the metabolism and potential toxicity of quercetin.

The formation of glutathione adducts is a detoxification mechanism, but the stability and reactivity of these adducts can vary. The introduction of a beta-hydroxyethyl group at the 7-position in this compound may influence the rate of formation, stability, and subsequent reactivity of its glutathione adducts compared to those of unmodified quercetin. The electronic properties of the quercetin molecule are altered by the substitution, which could affect the electrophilicity of the quinone intermediate. Further research is needed to specifically compare the glutathione adducts of this compound and quercetin to fully understand any differences in their metabolic fate and biological implications.

Based on the provided search results, it is not possible to generate a scientifically accurate article focusing solely on the analytical methodologies for the specific chemical compound “this compound.” The available research data predominantly details the analysis of its parent compound, quercetin.

To adhere to the strict instructions of not introducing information that falls outside the explicit scope of "this compound," this article cannot be generated. The search results lack the specific detailed research findings, method parameters, and data tables required for the outlined sections concerning this compound.

While general analytical techniques for the broader class of flavonoids, including quercetin, are well-documented chromatographyonline.comresearchgate.netmdpi.com, applying this general information to a specific derivative without direct scientific sources would be inaccurate and speculative. Methods for quercetin analysis by HPLC nih.govnih.govresearchgate.net, UPLC ucdavis.edunih.govmdpi.com, GC researchgate.netvup.sk, HPTLC ijpsonline.combiochemjournal.comnih.gov, and UV-Vis Spectrophotometry jchr.orgugm.ac.id are extensively described, but these methods are not validated for or applied directly to this compound in the search results. Therefore, creating the requested content would not meet the required standards of scientific accuracy and strict adherence to the subject matter.

Analytical Methodologies for the Detection and Quantification of 7 O Beta Hydroxyethyl Quercetin in Research

Spectroscopic and Spectrometric Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. For 7-O-(beta-Hydroxyethyl)quercetin, both ¹H NMR and ¹³C NMR would be instrumental in confirming its identity and purity. While specific spectral data for this compound is not widely published, the expected spectra can be inferred from the well-documented data of its parent compound, quercetin (B1663063), and the known chemical shifts of a beta-hydroxyethyl group. researchgate.net

The ¹H NMR spectrum of quercetin in a solvent like DMSO-d6 shows distinct signals for its aromatic protons on the A and B rings and its hydroxyl protons. thermofisher.com The introduction of the beta-hydroxyethyl group at the 7-O position would lead to characteristic new signals. Specifically, two triplet signals would be expected for the two methylene (-CH₂-) groups of the ethyl chain, typically in the range of 3.5-4.5 ppm. A signal for the new hydroxyl proton (-OH) would also appear. The substitution would also cause a shift in the signals of the adjacent protons on the A ring (H-6 and H-8). researchgate.netthermofisher.com

Similarly, the ¹³C NMR spectrum would show two new signals corresponding to the carbons of the beta-hydroxyethyl group. One signal for the carbon attached to the oxygen (C-β) would appear around 60-70 ppm, and the other (C-α) adjacent to the phenolic oxygen would be slightly more downfield. The chemical shift of the C-7 carbon would also be significantly affected by the ether linkage. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the beta-Hydroxyethyl Group in this compound (in DMSO-d6)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| O-CH₂- (α) | ~4.1 - 4.3 (t) | ~68 - 72 |

| CH₂-OH (β) | ~3.6 - 3.8 (t) | ~58 - 62 |

Note: 't' denotes a triplet splitting pattern. Predicted values are based on typical shifts for similar functional groups.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Mass Spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like Liquid Chromatography (LC), LC-MS becomes a highly sensitive and selective method for identifying and quantifying specific molecules in complex mixtures, such as biological samples. ucdavis.edu

For this compound, LC-MS analysis would provide its molecular weight, confirming the addition of a hydroxyethyl (B10761427) group (mass of 44.05 Da) to the quercetin backbone (molecular weight of 302.24 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass, further confirming the elemental formula. semanticscholar.org

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and create a characteristic fragmentation pattern, which serves as a structural fingerprint. researchgate.net While specific MS/MS data for this compound is limited, analysis of a related compound, 7-mono-O-(β-hydroxyethyl)-rutoside, shows key fragmentation patterns that can be extrapolated. The fragmentation of 7-mono-O-(β-hydroxyethyl)-rutoside produced key fragments from the loss of the hydroxyethyl group from the A ring. researchgate.net A similar loss would be expected for this compound, resulting in a prominent fragment ion corresponding to the quercetin aglycone (m/z 301 or 303, depending on ionization mode). researchgate.netnih.gov

LC-MS/MS, particularly using modes like Multiple Reaction Monitoring (MRM), is the gold standard for quantification in bioanalytical studies due to its high selectivity and sensitivity, allowing for the measurement of very low concentrations of the analyte in complex biological matrices. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Description |

|---|---|---|

| Molecular Formula | C₁₇H₁₄O₈ | |

| Molecular Weight | 346.29 g/mol | |

| [M+H]⁺ (Positive Ion Mode) | m/z 347.07 | Protonated parent molecule. |

| [M-H]⁻ (Negative Ion Mode) | m/z 345.06 | Deprotonated parent molecule. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of this compound would display characteristic bands for its various functional groups.

The spectrum of the parent compound, quercetin, shows strong, broad absorption bands for the hydroxyl (-OH) groups (around 3400 cm⁻¹), a sharp peak for the carbonyl (C=O) group of the C-ring (around 1660 cm⁻¹), and several bands for C=C stretching in the aromatic rings (1610-1450 cm⁻¹) and C-O stretching. ptfarm.plresearchgate.net

The addition of the beta-hydroxyethyl group would introduce specific new bands and modify existing ones. Key expected features in the IR spectrum of this compound include:

-OH Stretch: A broad band around 3400-3300 cm⁻¹, now representing both the phenolic hydroxyls and the new aliphatic hydroxyl group.

C-H Stretch: Aliphatic C-H stretching bands from the ethyl group would appear just below 3000 cm⁻¹.

C-O Stretch: A prominent C-O stretching band for the new primary alcohol would be visible around 1050 cm⁻¹. Another C-O stretching band for the aryl-alkyl ether linkage would appear around 1250 cm⁻¹. ptfarm.pl

Table 3: Key Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (phenolic & alcoholic) | 3400 - 3200 (broad) | Stretching vibration |

| C-H (aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (aliphatic) | 2960 - 2850 | Stretching vibration |

| C=O (ketone) | ~1660 | Stretching vibration of the C4-carbonyl |

| C=C (aromatic) | 1610 - 1450 | Ring stretching vibrations |

Development and Validation of Bioanalytical Methods for Research Samples